molecular formula C10H11ClN2O B5691358 2-(5-chloro-2-methyl-1H-benzimidazol-1-yl)ethanol

2-(5-chloro-2-methyl-1H-benzimidazol-1-yl)ethanol

Cat. No. B5691358
M. Wt: 210.66 g/mol
InChI Key: NINUGANODFZIOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-chloro-2-methyl-1H-benzimidazol-1-yl)ethanol is a chemical compound that has been widely used in scientific research. It is a benzimidazole derivative that has been synthesized and studied for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-methyl-1H-benzimidazol-1-yl)ethanol is not fully understood. However, it is believed to act by inhibiting the growth of bacteria and fungi by disrupting their cell walls. It has also been found to induce apoptosis in cancer cells.
Biochemical and physiological effects:
2-(5-chloro-2-methyl-1H-benzimidazol-1-yl)ethanol has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been found to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(5-chloro-2-methyl-1H-benzimidazol-1-yl)ethanol in lab experiments is its broad-spectrum antibacterial and antifungal activity. It is also relatively easy to synthesize and has a good yield. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(5-chloro-2-methyl-1H-benzimidazol-1-yl)ethanol. One area of research is the development of new derivatives of this compound with improved antibacterial, antifungal, and anticancer activity. Another area of research is the use of this compound as a fluorescent probe for the detection of metal ions. Finally, the potential use of this compound in drug delivery systems is also an interesting area of research.
Conclusion:
In conclusion, 2-(5-chloro-2-methyl-1H-benzimidazol-1-yl)ethanol is a benzimidazole derivative that has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antibacterial, antifungal, and anticancer properties, and has been studied for its potential use as a fluorescent probe for the detection of metal ions. Despite its potential toxicity, this compound has several advantages for use in lab experiments and has several interesting future directions for research.

Synthesis Methods

The synthesis of 2-(5-chloro-2-methyl-1H-benzimidazol-1-yl)ethanol involves the reaction of 5-chloro-2-methylbenzimidazole with ethylene oxide in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction takes place at a temperature of around 100°C and yields the desired product in good yield.

Scientific Research Applications

2-(5-chloro-2-methyl-1H-benzimidazol-1-yl)ethanol has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antibacterial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

2-(5-chloro-2-methylbenzimidazol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c1-7-12-9-6-8(11)2-3-10(9)13(7)4-5-14/h2-3,6,14H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINUGANODFZIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CCO)C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-chloro-2-methyl-1H-benzimidazol-1-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.